molecular formula C13H8FNO B13132642 1-Fluorophenanthridin-6(5h)-one

1-Fluorophenanthridin-6(5h)-one

Cat. No.: B13132642
M. Wt: 213.21 g/mol
InChI Key: WIPNASUAHKPHJB-UHFFFAOYSA-N
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Description

1-Fluorophenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorophenanthridin-6(5H)-one can be synthesized through several methods. One common approach involves the fluorination of phenanthridin-6(5H)-one. This can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorophenanthridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Fluorophenanthridin-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 1-Fluorophenanthridin-6(5H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. For example, it may inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    Phenanthridin-6(5H)-one: The non-fluorinated parent compound.

    2-Fluorophenanthridin-6(5H)-one: A positional isomer with the fluorine atom at the 2-position.

    1-Chlorophenanthridin-6(5H)-one: A halogenated analog with a chlorine atom instead of fluorine.

Uniqueness: 1-Fluorophenanthridin-6(5H)-one is unique due to the presence of the fluorine atom at the 1-position, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated and other halogenated counterparts. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

1-fluoro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8FNO/c14-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)15-11/h1-7H,(H,15,16)

InChI Key

WIPNASUAHKPHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3F)NC2=O

Origin of Product

United States

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